Ethyl 2-(1H-3-benzazepin-2-yl)hydrazine-1-carboxylate
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Overview
Description
Ethyl 2-(1H-3-benzazepin-2-yl)hydrazine-1-carboxylate is a chemical compound that belongs to the class of benzazepines Benzazepines are heterocyclic compounds containing a seven-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1H-3-benzazepin-2-yl)hydrazine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with ethyl esters under acidic or basic conditions. The reaction conditions often include refluxing the reactants in a suitable solvent such as methanol or ethanol, followed by purification steps like recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1H-3-benzazepin-2-yl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(1H-3-benzazepin-2-yl)hydrazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 2-(1H-3-benzazepin-2-yl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 2-(1H-3-benzazepin-2-yl)hydrazine-1-carboxylate can be compared with other benzazepine derivatives:
Similar Compounds: 1-benzazepine, 2-benzazepine, and 3-benzazepine.
Properties
CAS No. |
62122-65-0 |
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Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
ethyl N-(1H-3-benzazepin-2-ylamino)carbamate |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-13(17)16-15-12-9-11-6-4-3-5-10(11)7-8-14-12/h3-8H,2,9H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
SZVPDZMLZHUUAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC1=NC=CC2=CC=CC=C2C1 |
Origin of Product |
United States |
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